molecular formula C16H13FN2O B5553789 1-(4-fluorobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(4-fluorobenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5553789
M. Wt: 268.28 g/mol
InChI Key: FNQSDZCOBJQUIZ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzoyl)-5,6-dimethyl-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of a fusion of benzene and imidazole . The 4-fluorobenzoyl group is a benzoyl derivative with a fluorine atom at the para position .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with a 4-fluorobenzoyl group attached at the 1-position. The 5,6-positions of the benzimidazole ring would be substituted with methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzimidazoles can participate in various reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-fluorobenzoic acid, a related compound, is a white solid with a melting point of 184 °C and a boiling point of 253.687 °C .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

Benzimidazole derivatives, including flubendazole, have been utilized in developing bioanalytical HPLC methods for determining flubendazole and its metabolites in biological matrices. These methods employ achiral and chiral liquid chromatography, demonstrating the importance of benzimidazole derivatives in analytical chemistry, especially in studying pharmacokinetics and drug metabolism (Nobilis et al., 2007).

Antimicrobial and Antiseptic Applications

New fluoro-benzimidazole derivatives have been synthesized and tested against pathogenic microorganisms, showing significant inhibitory activity against gastrointestinal pathogens. These compounds have been evaluated for their potential as novel intestinal antiseptic drug candidates, highlighting the antimicrobial potential of benzimidazole derivatives in addressing resistant bacterial strains (Çevik et al., 2017).

Antitumor Applications

Fluorinated benzothiazoles, closely related to benzimidazoles, have been synthesized and found to be potently cytotoxic in vitro in certain human cancer cell lines. This research suggests the potential of benzimidazole and its derivatives in developing new antitumor agents (Hutchinson et al., 2001).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole derivatives, such as carbendazim, have been studied for their sustained release in agricultural applications. This research demonstrates the role of benzimidazole derivatives in enhancing the delivery and efficacy of fungicides, potentially reducing environmental toxicity (Campos et al., 2015).

Synthetic and Medicinal Chemistry

Benzimidazole derivatives have been synthesized for various applications, including antimicrobial, cytotoxic, and anthelmintic potentials. These compounds have been tested against a range of pathogens and cell lines, showcasing the versatility of benzimidazole derivatives in medicinal chemistry and drug design (Dahiya & Pathak, 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some benzimidazole derivatives are known to have biological activity, such as anthelmintic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general precaution, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for this compound could involve exploring its potential biological activities and applications. For instance, some benzimidazole derivatives have been studied for their potential as therapeutic agents .

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQSDZCOBJQUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5,6-Dimethyl-benzoimidazol-1-yl)-(4-fluoro-phenyl)-methanone

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